Ethyl 2-(diphenoxyphosphoryl)acetate

Horner-Wadsworth-Emmons Olefination Stereoselectivity

Ethyl 2-(diphenoxyphosphoryl)acetate (CAS 16139-79-0), also known as ethyl diphenylphosphonoacetate, is a phosphonoacetate ester reagent specifically developed for the Horner–Wadsworth–Emmons (HWE) reaction. Its structural feature—the diphenoxyphosphoryl (diphenylphosphono) group—is engineered to impart high Z-selectivity in the synthesis of α,β-unsaturated esters from aldehydes, addressing a known limitation of conventional dialkyl phosphonoacetates like triethyl phosphonoacetate (CAS 867-13-0), which typically favor the more stable E-olefin under standard conditions.

Molecular Formula C16H17O5P
Molecular Weight 320.28 g/mol
CAS No. 16139-79-0
Cat. No. B103945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(diphenoxyphosphoryl)acetate
CAS16139-79-0
Molecular FormulaC16H17O5P
Molecular Weight320.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
InChIKeyUQMFCYBSUVRGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(diphenoxyphosphoryl)acetate: CAS 16139-79-0 as a Specialized Horner–Wadsworth–Emmons Reagent for High Z-Selectivity


Ethyl 2-(diphenoxyphosphoryl)acetate (CAS 16139-79-0), also known as ethyl diphenylphosphonoacetate, is a phosphonoacetate ester reagent specifically developed for the Horner–Wadsworth–Emmons (HWE) reaction [1]. Its structural feature—the diphenoxyphosphoryl (diphenylphosphono) group—is engineered to impart high Z-selectivity in the synthesis of α,β-unsaturated esters from aldehydes, addressing a known limitation of conventional dialkyl phosphonoacetates like triethyl phosphonoacetate (CAS 867-13-0), which typically favor the more stable E-olefin under standard conditions [2].

Why Generic Phosphonoacetates Cannot Replace Ethyl 2-(diphenoxyphosphoryl)acetate for Z-Selective Olefination


In the Horner–Wadsworth–Emmons reaction, the stereochemical outcome (E vs. Z) is fundamentally governed by the phosphonate reagent's steric and electronic properties [1]. A direct substitution of ethyl 2-(diphenoxyphosphoryl)acetate with a generic, cheaper reagent like triethyl phosphonoacetate (CAS 867-13-0) will result in a complete reversal of stereoselectivity: from high Z-selectivity to high E-selectivity [2]. This is not a minor variation but a critical differentiation that dictates the success or failure of stereospecific syntheses, particularly in medicinal chemistry and natural product synthesis where the Z-isomer is the active or desired target [1].

Quantitative Differentiation of Ethyl 2-(diphenoxyphosphoryl)acetate (CAS 16139-79-0) Against Key Comparators


Z-Selectivity vs. Triethyl Phosphonoacetate Under Standard HWE Conditions

Ethyl 2-(diphenoxyphosphoryl)acetate provides a fundamentally different stereochemical outcome compared to the industry-standard triethyl phosphonoacetate (CAS 867-13-0) in the HWE reaction. Under standard reaction conditions (Triton B or NaH, THF, -78 °C), the target compound yields the Z-unsaturated ester with 89-93% selectivity [1]. In contrast, triethyl phosphonoacetate under analogous conditions (e.g., with DBU and K2CO3) produces the E-unsaturated ester with >99:1 E:Z selectivity [2].

Horner-Wadsworth-Emmons Olefination Stereoselectivity Z-Selective

Z-Selectivity vs. Triethyl Phosphonoacetate Under E-Selective Conditions

When subjected to reaction conditions known to promote high Z-selectivity for some reagents (Still's conditions: KHMDS/18-crown-6), ethyl 2-(diphenoxyphosphoryl)acetate achieves up to 99% Z-selectivity [1]. This contrasts sharply with triethyl phosphonoacetate, which even under Z-selective variants like the Still-Gennari modification, does not reach this level of Z-selectivity and is inherently biased towards the E-isomer due to its smaller phosphonate ester groups [2].

Horner-Wadsworth-Emmons Stereoselectivity Still-Gennari Conditions Z-Selective

Ester Moiety Optimization: Ethyl vs. Methyl, Allyl, and tert-Butyl Esters for Z-Selectivity

Within the (diphenylphosphono)acetate class, the ethyl ester (the target compound) offers a balance of reactivity and stereoselectivity. Comparative studies with methyl, allyl, isopropyl, and tert-butyl esters reveal that bulkier ester groups (isopropyl, tert-butyl) provide slightly higher Z-selectivity (up to 94%) for benzaldehyde under Triton B conditions [1]. The ethyl ester consistently falls in the 91-94% Z-selectivity range across various aldehydes, making it a robust and widely applicable choice [1].

Horner-Wadsworth-Emmons Ester Moiety Z-Selectivity Structure-Activity Relationship

Evidence-Based Application Scenarios for Ethyl 2-(diphenoxyphosphoryl)acetate (CAS 16139-79-0)


Stereoselective Synthesis of Z-Configured α,β-Unsaturated Esters in Medicinal Chemistry

When a synthetic route to a bioactive molecule requires a Z-configured α,β-unsaturated ester as a key intermediate, ethyl 2-(diphenoxyphosphoryl)acetate is the reagent of choice. Its demonstrated 89-93% Z-selectivity under standard HWE conditions [1] and up to 99% under optimized conditions [1] ensures the correct stereoisomer is obtained, avoiding costly and time-consuming isomer separation or re-optimization steps. This is particularly relevant for the synthesis of natural products and pharmaceuticals where the Z-isomer is the active form, such as in certain prostaglandin analogs or polyene macrolides.

Academic and Industrial Research Requiring High Z-Stereocontrol in Olefination

For research groups and process chemists who require a reliable, high-yielding method to access Z-α,β-unsaturated esters, this reagent offers a proven solution. The data from primary literature [1] confirms its ability to deliver almost quantitative yields with high Z-selectivity across a range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. This reliability reduces development time and ensures consistent results, making it a valuable asset for methodology development and complex molecule synthesis.

Direct Replacement for Triethyl Phosphonoacetate When Z-Stereochemistry is Mandated

In existing synthetic protocols that currently employ triethyl phosphonoacetate (CAS 867-13-0) but produce an undesired E-isomer, substituting ethyl 2-(diphenoxyphosphoryl)acetate provides a direct and efficient route to the Z-isomer without altering the core HWE reaction setup [REFS-1, REFS-2]. This substitution leverages the same basic procedure (e.g., Triton B, THF, -78 °C) but flips the stereochemical outcome from E to Z, a powerful advantage for late-stage diversification or for rescuing a synthetic route that has hit a stereochemical roadblock.

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